molecular formula C9H18N2O2 B13252220 3-Amino-3-(piperidin-4-yl)butanoic acid

3-Amino-3-(piperidin-4-yl)butanoic acid

Cat. No.: B13252220
M. Wt: 186.25 g/mol
InChI Key: ANBYUZIWFMUBMW-UHFFFAOYSA-N
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Description

3-Amino-3-(piperidin-4-yl)butanoic acid is a compound that features both an amino group and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, makes it a valuable building block for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(piperidin-4-yl)butanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination reactions.

    Formation of the Butanoic Acid Moiety: This can be achieved through various carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(piperidin-4-yl)butanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Amino-3-(piperidin-4-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(piperidin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(piperidin-4-yl)propanoic acid
  • 4-Piperidinebutanoic acid
  • 3-Aminobutanoic acid

Uniqueness

3-Amino-3-(piperidin-4-yl)butanoic acid is unique due to the combination of its piperidine ring and butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-amino-3-piperidin-4-ylbutanoic acid

InChI

InChI=1S/C9H18N2O2/c1-9(10,6-8(12)13)7-2-4-11-5-3-7/h7,11H,2-6,10H2,1H3,(H,12,13)

InChI Key

ANBYUZIWFMUBMW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1CCNCC1)N

Origin of Product

United States

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